molecular formula C25H21ClO2 B14132085 4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran CAS No. 89009-24-5

4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran

Cat. No.: B14132085
CAS No.: 89009-24-5
M. Wt: 388.9 g/mol
InChI Key: AUTDPTYPHJJORI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran is a complex organic compound with a unique structure that includes a pyran ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone derivatives under basic conditions, followed by cyclization and methoxylation steps. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, is essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)imidazole: Shares the chlorophenyl group but has an imidazole ring instead of a pyran ring.

    Bis(4-chlorophenyl)sulfone: Contains two chlorophenyl groups linked by a sulfone moiety.

    4-[(4-Chlorophenyl)sulfonyl]benzoic acid: Features a chlorophenyl group attached to a sulfonyl and benzoic acid moiety.

Uniqueness

4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran is unique due to its combination of a pyran ring with multiple substituents, providing a distinct set of chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89009-24-5

Molecular Formula

C25H21ClO2

Molecular Weight

388.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-methoxy-3-methyl-2,6-diphenylpyran

InChI

InChI=1S/C25H21ClO2/c1-18-23(19-13-15-22(26)16-14-19)17-24(20-9-5-3-6-10-20)28-25(18,27-2)21-11-7-4-8-12-21/h3-17H,1-2H3

InChI Key

AUTDPTYPHJJORI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(OC1(C2=CC=CC=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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